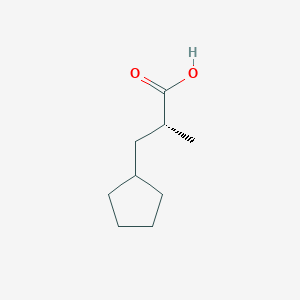

(2R)-3-Cyclopentyl-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclopentyl-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)6-8-4-2-3-5-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQLLMVFOYOIGG-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1CCCC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Carboxylic Acids As Fundamental Building Blocks

Chiral carboxylic acids are a cornerstone of modern organic chemistry, serving as indispensable building blocks in the synthesis of a vast array of complex molecules, particularly in the pharmaceutical and agrochemical industries. st-andrews.ac.uk The carboxyl group is a common feature in numerous bioactive natural products and synthetic compounds. researchgate.net Their utility stems from the dual functionality of the carboxyl group, which can act as a directing group, a nucleophile, or an electrophile upon activation, and the presence of a stereocenter that imparts chirality to the molecule.

The ability to introduce a specific enantiomer of a chiral carboxylic acid into a synthetic route is paramount, as the biological activity of the final product is often dependent on its absolute stereochemistry. One enantiomer of a drug might exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. organic-chemistry.org Consequently, the development of methods for the asymmetric synthesis of α-stereogenic carboxylic acids is an area of intensive research. st-andrews.ac.uk These methods provide access to enantiomerically pure compounds that can be incorporated into larger molecules, ensuring stereochemical integrity throughout the synthesis.

Stereochemical Purity and Configuration of 2r 3 Cyclopentyl 2 Methylpropanoic Acid

The designation (2R) in (2R)-3-Cyclopentyl-2-methylpropanoic acid refers to the absolute configuration at the chiral carbon atom (C2), which is the carbon atom alpha to the carboxylic acid group. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. masterorganicchemistry.comacs.org For this molecule, the four different substituents attached to the chiral center are prioritized based on atomic number.

Cahn-Ingold-Prelog Priority Assignment:

| Priority | Substituent Group | Rationale |

| 1 | -COOH (Carboxylic acid) | The oxygen atoms have a higher atomic number than the carbon atoms of the other groups. |

| 2 | -CH₂-C₅H₉ (Cyclopentylmethyl) | The carbon of the CH₂ group is attached to another carbon. |

| 3 | -CH₃ (Methyl) | This is a single carbon atom. |

| 4 | -H (Hydrogen) | Hydrogen has the lowest atomic number. |

To determine the configuration, the molecule is oriented so that the lowest priority group (hydrogen) points away from the viewer. The sequence from the highest priority group (1) to the third-highest (3) is then traced. For this compound, this sequence proceeds in a clockwise direction, hence the R (from the Latin rectus, for right) designation. acs.org

Stereochemical purity, often measured as enantiomeric excess (ee), is a critical parameter for any chiral compound used in synthesis. nih.gov An enantiomerically pure sample of this compound would have an ee of 100%, meaning it contains only the (R)-enantiomer and no detectable amount of its mirror image, the (S)-enantiomer. A 50:50 mixture of the (R) and (S) enantiomers is known as a racemic mixture and has an ee of 0%. nih.gov High stereochemical purity is essential to ensure the stereoselectivity of subsequent reactions where the chiral building block is used.

Contextualization Within Modern Organic Synthesis and Chiral Pool Strategies

Asymmetric Synthesis Approaches to Enantiopure this compound

The primary challenge in synthesizing this compound lies in the precise control of the stereochemistry at the C2 position. Asymmetric synthesis, which creates the desired enantiomer directly, is often more efficient than the resolution of a racemic mixture. Several key strategies have been developed to achieve this, including catalytic enantioselective transformations, diastereoselective routes, and the use of chiral auxiliaries.

Enantioselective Catalytic Transformations (e.g., organocatalysis, metal catalysis)

Enantioselective catalysis offers an atom-economical and elegant approach to chiral molecules. This methodology utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. Chiral amines, ureas, and phosphoric acids have been successfully employed as catalysts. For the synthesis of β-substituted chiral propanoic acids, a key strategy involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. For instance, the Michael addition of various nucleophiles to crotonates, catalyzed by chiral organocatalysts, can establish the stereocenter at the β-position, which can then be further elaborated to the target structure. While specific examples for the direct synthesis of this compound via organocatalysis are not extensively documented, the principles are well-established for analogous structures.

Metal Catalysis: Transition metal catalysis is a cornerstone of asymmetric synthesis. Chiral ligands coordinated to a metal center create a chiral environment that directs the stereochemical outcome of a reaction. Asymmetric hydrogenation of a suitable unsaturated precursor is a highly effective method. For example, the asymmetric hydrogenation of a β,γ-unsaturated carboxylic acid or ester, where the double bond is between the cyclopentyl group and the propanoic acid backbone, can be achieved using chiral rhodium or ruthenium phosphine (B1218219) complexes. These catalysts can deliver high enantioselectivities for a variety of substrates.

| Catalyst Type | General Substrate | Typical Catalyst System | Potential Application |

| Organocatalyst | α,β-Unsaturated Ester | Chiral Amine (e.g., MacMillan catalyst) | Asymmetric Michael Addition |

| Metal Catalyst | β,γ-Unsaturated Carboxylic Acid | [Rh(COD)₂(R,R)-DIOP]BF₄ | Asymmetric Hydrogenation |

Diastereoselective Routes to this compound Precursors

Diastereoselective synthesis involves the creation of a new stereocenter under the influence of an existing one. This strategy often involves attaching a chiral auxiliary to the substrate, performing a diastereoselective reaction, and then removing the auxiliary.

A common approach is the diastereoselective alkylation of a chiral enolate. For instance, a propanoic acid derivative can be coupled to a chiral auxiliary, such as a chiral oxazolidinone (Evans auxiliary). Deprotonation with a strong base forms a chiral enolate, which then reacts with a cyclopentylmethyl halide. The steric hindrance of the chiral auxiliary directs the incoming electrophile to one face of the enolate, leading to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched 3-cyclopentyl-2-methylpropanoic acid. The predictability and high diastereoselectivities often achieved make this a reliable method.

Chiral Auxiliary-Mediated Synthesis of Propanoic Acid Derivatives

The use of chiral auxiliaries is a well-established and robust strategy for asymmetric synthesis. nih.gov The auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov After the desired stereocenter is set, the auxiliary is removed and can often be recovered.

For the synthesis of this compound, a common approach involves the use of pseudoephedrine as a chiral auxiliary. google.com The racemic 3-cyclopentyl-2-methylpropanoic acid can be converted to the corresponding amide with (1R,2R)-(-)-pseudoephedrine. Diastereoselective alkylation of the enolate of this amide with methyl iodide would then be performed. The chiral environment provided by the pseudoephedrine auxiliary directs the methylation to occur from a specific face, leading to a high diastereomeric excess of the desired product. Subsequent hydrolysis of the amide bond removes the chiral auxiliary, affording the enantiomerically pure this compound.

| Chiral Auxiliary | Key Reaction Step | Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Diastereoselective Alkylation | >95% |

| Pseudoephedrine | Diastereoselective Alkylation | >90% |

| (S)-4-benzyl-2-oxazolidinone | Asymmetric Aldol Reaction | Up to 99% |

Biocatalytic Synthesis of this compound and Related Chiral Acids

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. Enzymes are highly selective catalysts that can operate under mild conditions, often with excellent enantioselectivity.

For the production of enantiopure carboxylic acids, lipase-catalyzed kinetic resolution is a widely used method. In this process, a racemic mixture of 3-cyclopentyl-2-methylpropanoic acid or its ester derivative is treated with a lipase (B570770). The enzyme will selectively catalyze the hydrolysis or esterification of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric purity. For example, Candida antarctica lipase B (CALB) is known to resolve a wide range of chiral carboxylic acids with high efficiency.

Dynamic kinetic resolution (DKR) is an even more powerful biocatalytic technique. In DKR, the enzymatic kinetic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. This can be achieved by using a combination of a lipase and a racemization catalyst, such as a ruthenium complex.

Novel Synthetic Pathways for the Cyclopentyl Moiety and Carboxylic Acid Functionalization

Innovation in synthetic chemistry continuously provides new tools for the construction of complex molecules. The synthesis of this compound can benefit from novel methods for both the formation of the cyclopentyl ring and the introduction of the carboxylic acid group.

Cyclopentyl Moiety Synthesis: While cyclopentyl rings are common, new methods for their stereocontrolled synthesis are always of interest. Radical cyclizations, ring-closing metathesis (RCM) of appropriate dienes, and various cycloaddition reactions are powerful tools for constructing five-membered rings with defined stereochemistry. These methods can be employed to create precursors to the cyclopentyl moiety with the necessary functionality for subsequent elaboration to the final product.

Carboxylic Acid Functionalization: Recent advances in C-H activation and functionalization offer new retrosynthetic disconnections. For instance, it might be possible to introduce the carboxylic acid group at a late stage of the synthesis via a directed C-H carboxylation reaction. Metallaphotoredox catalysis is an emerging field that enables the direct functionalization of C-H bonds, potentially offering a more convergent and efficient route to the target molecule.

Optimization of Reaction Conditions for Scalable Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. Key parameters that are typically optimized include catalyst loading, reaction temperature, pressure, solvent, and reaction time.

In biocatalytic processes, optimization involves selecting the most active and stable enzyme, as well as optimizing the pH, temperature, and substrate concentration. Immobilization of the enzyme on a solid support can facilitate its recovery and reuse, significantly reducing the cost of the biocatalyst. The choice of solvent is also a critical factor, with a move towards greener and more sustainable solvent options.

| Parameter | Objective of Optimization | Example of Optimized Condition |

| Catalyst Loading | Minimize cost, reduce metal contamination | Lowering catalyst loading from 1 mol% to 0.1 mol% |

| Solvent | Improve reaction rate, facilitate product isolation, enhance safety | Replacing chlorinated solvents with greener alternatives like 2-MeTHF |

| Temperature | Increase reaction rate, control selectivity | Lowering temperature to improve enantioselectivity |

| Substrate Concentration | Maximize reactor throughput | Increasing substrate concentration from 0.1 M to 1 M |

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is the most reactive site in the molecule, readily undergoing a range of transformations typical of this functional group.

Standard protocols for the derivatization of carboxylic acids are applicable to this compound, enabling the formation of esters, amides, and acid chlorides. These derivatives are often key intermediates in the synthesis of more complex molecules.

Esters: Esterification can be achieved through various methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be converted to its corresponding carboxylate salt and reacted with an alkyl halide. A milder method involves the use of coupling agents to facilitate the reaction with an alcohol.

Amides: Amide formation typically proceeds by first activating the carboxylic acid. This can be done by converting it to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with a primary or secondary amine. Direct coupling of the carboxylic acid with an amine using a peptide coupling reagent is also a widely used and efficient method.

Acid Chlorides: The synthesis of the corresponding acid chloride, (2R)-3-Cyclopentyl-2-methylpropanoyl chloride, can be accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding a highly reactive acid chloride that can be used for subsequent reactions without purification.

| Derivative | Reagents and Conditions | Product |

| Methyl Ester | Methanol, H₂SO₄ (catalytic), heat | Methyl (2R)-3-cyclopentyl-2-methylpropanoate |

| N-Ethyl Amide | 1. SOCl₂ 2. Ethylamine | N-ethyl-(2R)-3-cyclopentyl-2-methylpropanamide |

| Acid Chloride | SOCl₂, reflux | (2R)-3-Cyclopentyl-2-methylpropanoyl chloride |

The carboxylic acid group can be reduced to a primary alcohol. In contrast, the saturated nature of the rest of the molecule makes it generally resistant to mild oxidation.

Reduction to Alcohols: The reduction of this compound to (2R)-3-Cyclopentyl-2-methylpropan-1-ol can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF), followed by an aqueous workup. It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids. The reduction process does not affect the stereochemistry at the alpha-chiral center.

Oxidation Processes: this compound is a saturated carboxylic acid, and as such, it is generally resistant to oxidation under standard conditions. The carbon skeleton, including the cyclopentyl ring, is fully reduced. Oxidative degradation would require harsh conditions, leading to non-selective cleavage of C-C bonds and decomposition of the molecule.

Stereoselective Reactions Involving the Alpha-Chiral Center

The presence of a stereogenic center at the carbon alpha to the carboxyl group can influence the stereochemical outcome of reactions at adjacent positions, a phenomenon known as diastereoselection. While specific studies on this compound are not extensively documented, general principles of stereoselective synthesis can be applied.

For instance, if the carboxylic acid is converted to an enolate, the approach of an electrophile can be directed by the existing stereocenter, leading to the preferential formation of one diastereomer over the other. The steric bulk of the cyclopentylmethyl group would be expected to play a significant role in directing the approach of incoming reagents. Reactions that proceed through a chiral intermediate will often exhibit some degree of diastereoselectivity, which can be enhanced by the choice of reagents and reaction conditions.

Chemical Modifications and Functionalization of the Cyclopentyl Ring

While the cyclopentyl ring is generally unreactive due to the presence of strong C-H bonds, recent advances in C-H activation chemistry have made the selective functionalization of such saturated carbocycles possible. The carboxylic acid group can act as a directing group, enabling the selective activation of specific C-H bonds on the cyclopentyl ring.

Palladium-catalyzed C-H activation, for example, can be used to introduce aryl or other functional groups at the γ-position of the cyclopentane ring relative to the carboxylic acid. This is achieved through the formation of a palladacycle intermediate, where the metal catalyst coordinates to the carboxylate and activates a specific C-H bond. This allows for the construction of more complex molecular architectures directly from the parent carboxylic acid. nih.govrsc.org The regioselectivity of these reactions is often controlled by the stereoelectronic properties of the directing group and the catalyst system employed. nih.gov

| Reaction Type | Reagents and Conditions | Potential Product |

| γ-C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | (2R)-3-(3-Arylcyclopentyl)-2-methylpropanoic acid |

Role of 2r 3 Cyclopentyl 2 Methylpropanoic Acid As a Chiral Intermediate

Precursor in the Synthesis of Complex Chiral Organic Scaffolds

The inherent chirality and functional group handles of (2R)-3-Cyclopentyl-2-methylpropanoic acid position it as a theoretical precursor for the construction of more complex chiral organic scaffolds. The cyclopentyl moiety offers a rigid, three-dimensional framework, while the carboxylic acid and the stereocenter at the α-position provide points for further chemical elaboration. However, specific examples of its incorporation into larger, non-pharmaceutical molecular architectures are not prominently featured in the reviewed literature.

In principle, this chiral building block could be utilized in various synthetic strategies, such as:

Domino Reactions: The carboxylic acid could be activated to participate in cascade reactions, leading to the rapid assembly of polycyclic systems.

Ring-Closing or Ring-Opening Metathesis: Functionalization of the cyclopentyl ring could pave the way for metathesis reactions to form intricate carbocyclic or heterocyclic frameworks.

Despite these theoretical possibilities, a lack of concrete research findings prevents a detailed discussion of its practical application in this area.

Building Block for the Construction of Chiral Ligands and Catalysts

The synthesis of chiral ligands and catalysts is a cornerstone of asymmetric synthesis. Chiral carboxylic acids are often employed as starting materials for the preparation of ligands used in metal-catalyzed reactions. The structure of This compound suggests its potential for derivatization into various ligand classes, including:

Chiral Phosphines: The carboxylic acid could be reduced to an alcohol and subsequently converted to a tosylate or halide for nucleophilic substitution with a phosphine (B1218219) source.

Chiral Oxazolines: The acid could be converted to an amino alcohol, a key intermediate in the synthesis of BOX and PyBOX ligands.

While the development of novel chiral ligands is an active area of research, there is no specific information available that details the successful synthesis and application of ligands or catalysts derived from This compound .

Utilization in Multi-Step Chemical Syntheses (excluding final API applications)

The utility of a chiral intermediate is often demonstrated through its successful incorporation in multi-step synthetic sequences. While This compound may serve as an intermediate in various synthetic routes, documented examples of its use in multi-step syntheses leading to non-API target molecules are scarce.

The general reactivity of the carboxylic acid functional group allows for a variety of transformations, including:

Amide bond formation

Esterification

Reduction to an alcohol

Conversion to an acid chloride

These transformations could, in theory, enable its integration into longer synthetic pathways. However, without specific examples from the literature, a comprehensive analysis of its role in this context cannot be provided.

Advanced Spectroscopic and Analytical Characterization of 2r 3 Cyclopentyl 2 Methylpropanoic Acid

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of (2R)-3-Cyclopentyl-2-methylpropanoic acid. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS provides an exact mass that corresponds to a unique molecular formula. The molecular formula for 3-Cyclopentyl-2-methylpropanoic acid is C₉H₁₆O₂, with a monoisotopic mass of 156.11503 Da. nih.gov HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thereby confirming the compound's elemental makeup.

Ion Mobility Spectrometry (IMS), often coupled with mass spectrometry, offers an additional dimension of characterization based on the size, shape, and charge of an ion. This technique measures the collision cross-section (CCS) of an ion, which is a value related to its rotational average projected area. For a molecule like this compound, IMS can help distinguish it from structural isomers. While experimental data is not widely available, predicted CCS values can be calculated to aid in identification. These predictions provide a benchmark for experimental verification.

| Adduct Ion | Predicted m/z | Predicted Collision Cross Section (CCS) in Ų |

|---|---|---|

| [M+H]⁺ | 157.12232 | 137.6 |

| [M+Na]⁺ | 179.10426 | 142.1 |

| [M-H]⁻ | 155.10776 | 139.1 |

| [M+NH₄]⁺ | 174.14886 | 159.3 |

| [M+K]⁺ | 195.07820 | 141.3 |

Data sourced from PubChem predictions for the racemic mixture. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 2D NMR, chiral shift reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules. For this compound, ¹H and ¹³C NMR would confirm the presence of the cyclopentyl, methyl, and propanoic acid moieties. Based on the analysis of a simpler analog, 2-methylpropanoic acid, the proton NMR spectrum is expected to show distinct signals for the different hydrogen environments. docbrown.info

However, since enantiomers have identical NMR spectra in an achiral solvent, chiral auxiliaries are necessary to determine enantiomeric purity and assign absolute configuration.

Chiral Shift Reagents (CSRs): Lanthanide-based chiral shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be added to the NMR sample. libretexts.org The reagent forms a diastereomeric complex with each enantiomer of the analyte, leading to separate, distinguishable signals in the NMR spectrum. The integration of these signals allows for the quantification of enantiomeric excess.

Chiral Solvating Agents (CSAs): These agents, such as (R)- or (S)-BINOL-based amino alcohols, interact non-covalently with the carboxylic acid enantiomers through hydrogen bonding and other interactions. nih.gov This transient diastereomeric association is often sufficient to induce chemical shift differences (ΔΔδ) between the signals of the R and S enantiomers, allowing for their differentiation and quantification. nih.gov

| Atom Type | Approximate Chemical Shift (ppm) | Expected Multiplicity (¹H NMR) | Description |

|---|---|---|---|

| -COOH | 10-12 | Singlet (broad) | Carboxylic acid proton |

| -CH(CH₃)- | ~2.5 | Multiplet | Methine proton at C2 |

| -CH₂-CH(C₂H₅) | ~1.2-1.9 | Multiplet | Methylene protons at C3 |

| Cyclopentyl-CH | ~1.7-1.9 | Multiplet | Methine proton of cyclopentyl group |

| Cyclopentyl-CH₂ | ~1.0-1.6 | Multiplet | Methylene protons of cyclopentyl group |

| -CH₃ | ~1.1 | Doublet | Methyl protons at C2 |

| ¹³C=O | ~180 | N/A | Carboxyl carbon |

| ¹³C-CH(CH₃) | ~40-45 | N/A | Methine carbon at C2 |

Note: Chemical shifts are estimates based on analogous structures and may vary depending on solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, IR spectroscopy is particularly effective for identifying the carboxylic acid group. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch would typically appear around 1700-1725 cm⁻¹.

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 2500-3300 | Strong, Broad |

| C-H stretch (aliphatic) | IR, Raman | 2850-2960 | Strong |

| C=O stretch | IR, Raman | 1700-1725 | Very Strong (IR), Strong (Raman) |

| C-H bend | IR | 1370-1470 | Medium |

| C-O stretch | IR | 1210-1320 | Strong |

| O-H bend | IR | 920-950 | Medium, Broad |

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral HPLC, GC)

Determining the enantiomeric purity of this compound is essential to ensure that it is not contaminated with its (S)-enantiomer. Chiral chromatography is the gold standard for this type of analysis.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating enantiomers. The technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For chiral acids like the target compound, common CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins (e.g., α1-acid glycoprotein), or macrocyclic glycopeptides (e.g., teicoplanin or vancomycin). nih.govnih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, which differ in stability.

Chiral Gas Chromatography (GC): For volatile compounds, or those that can be made volatile through derivatization (e.g., conversion to a methyl ester), chiral GC is a powerful alternative. gcms.cz The stationary phases in these columns are typically based on cyclodextrin (B1172386) derivatives. gcms.cz These cyclodextrin molecules have a chiral cavity into which one enantiomer fits better than the other, resulting in differential retention and separation. This method offers very high resolution and sensitivity for determining enantiomeric excess.

| Technique | Common Chiral Stationary Phase (CSP) Type | Principle of Separation | Suitability for Target Compound |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel OD, Chiralpak AD) | Formation of inclusion complexes, hydrogen bonding, dipole-dipole interactions. | High; widely applicable to many classes of chiral compounds. |

| Chiral HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin, Vancomycin) | Multiple interactions including hydrogen bonding, ionic interactions, and steric repulsion. nih.govmdpi.com | High; particularly effective for chiral acids. |

| Chiral HPLC | Pirkle-type (e.g., N-(3,5-dinitrobenzoyl)phenylglycine) | π-π interactions, hydrogen bonding, and dipole stacking. nih.gov | Moderate; often requires derivatization of the carboxylic acid. |

| Chiral GC | Cyclodextrin derivatives (e.g., Chirasil-Dex) | Host-guest inclusion complexation within the chiral cyclodextrin cavity. researchgate.net | High; typically requires derivatization to increase volatility (e.g., esterification). |

Theoretical and Computational Studies of 2r 3 Cyclopentyl 2 Methylpropanoic Acid

Computational Modeling of Stereoselective Reaction Mechanisms:No computational models detailing the mechanisms of stereoselective reactions for the synthesis or transformation of (2R)-3-Cyclopentyl-2-methylpropanoic acid could be located. These studies are vital for understanding and optimizing the synthesis of this chiral molecule.

While general methodologies for these types of computational studies are well-established for other chiral carboxylic acids, the strict focus on "this compound" and the requirement for detailed, specific research findings preclude the generation of a speculative or generalized article. The creation of scientifically accurate data tables and in-depth findings is contingent on the existence of primary research, which, in this case, appears to be unavailable in the public domain.

Synthesis and Chemical Investigations of Derivatives and Analogues of 2r 3 Cyclopentyl 2 Methylpropanoic Acid

Chiral Analogues with Modified Cyclopentyl Moieties

One notable example involves the introduction of a ketone functionality. The synthesis of 3-(2-oxocyclopentyl)-propionic acid and its corresponding ethyl ester has been reported. This modification introduces a polar keto group, which can significantly alter the chemical and physical properties of the parent molecule. The synthesis typically involves the reaction of cyclopentanone with reagents that can introduce the propionic acid side chain.

Further modifications to the cyclopentyl moiety could include the introduction of hydroxyl, amino, or halogen substituents. While specific examples for the (2R)-3-Cyclopentyl-2-methylpropanoic acid core are not extensively documented in publicly available literature, general synthetic methods for the functionalization of cycloalkanes are well-established. For instance, hydroxylation can be achieved through various oxidation methods, while amination can be accomplished via reductive amination of a corresponding ketone or through nucleophilic substitution of a suitable leaving group. Halogenation of the cyclopentyl ring can be performed using standard halogenating agents. The introduction of these functional groups would yield a diverse set of analogues with varied polarity, hydrogen bonding capabilities, and reactivity, providing a platform for further chemical and biological investigations.

Table 1: Examples of Chiral Analogues with Modified Cyclopentyl Moieties

| Analogue Name | Modification on Cyclopentyl Ring | Synthetic Precursor |

| 3-(2-oxocyclopentyl)-propionic acid | Ketone at C-2 | Cyclopentanone |

| Hypothetical 3-(2-hydroxycyclopentyl)-2-methylpropanoic acid | Hydroxyl group at C-2 | 3-(2-oxocyclopentyl)-2-methylpropanoic acid |

| Hypothetical 3-(2-aminocyclopentyl)-2-methylpropanoic acid | Amino group at C-2 | 3-(2-oxocyclopentyl)-2-methylpropanoic acid |

| Hypothetical 3-(2-chlorocyclopentyl)-2-methylpropanoic acid | Chlorine atom at C-2 | 3-cyclopentenyl-2-methylpropanoic acid |

Derivatives with Altered Carboxylic Acid Functionality (e.g., esters, amides, ketones)

The carboxylic acid group of this compound is a primary site for chemical derivatization, allowing for the synthesis of a wide array of functional analogues, including esters, amides, and ketones. These transformations are fundamental in organic synthesis and are employed to modify the reactivity, solubility, and other physicochemical properties of the parent acid.

Esters: Esterification of this compound can be readily achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction allows for the preparation of a variety of esters, such as methyl, ethyl, and benzyl esters. For example, the synthesis of the ethyl ester of 3-(2-oxocyclopentyl)-propionic acid has been documented. The choice of alcohol dictates the nature of the resulting ester and can be used to tune the lipophilicity and steric bulk of the molecule.

Amides: Amide derivatives are synthesized by coupling the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent. A documented example includes the coupling of 3-cyclopentylpropionic acid to form an amide linkage, demonstrating the feasibility of this transformation. researchgate.net The synthesis of N-alkyl and N-aryl amides introduces a nitrogen-containing functional group, which can participate in hydrogen bonding and alter the molecule's biological interactions.

Ketones: The carboxylic acid can also be converted into a ketone. One approach involves the reaction of the carboxylic acid or its activated derivative with an organometallic reagent, such as an organolithium or Grignard reagent. For instance, the synthesis of a cyclopentyl 2-thienyl ketone from cyclopentanecarboxylic acid has been reported, illustrating the conversion of a cycloalkanecarboxylic acid to a ketone. google.com This transformation replaces the hydroxyl group of the carboxylic acid with a carbon-based substituent, significantly altering the electronic and steric properties of the functional group.

Table 2: Examples of Derivatives with Altered Carboxylic Acid Functionality

| Derivative Type | Specific Example | Reagents and Conditions |

| Ester | Ethyl 3-(2-oxocyclopentyl)propanoate | 3-(2-oxocyclopentyl)propionic acid, Ethanol, Acid catalyst |

| Amide | 3-Cyclopentyl-N-(substituted)propanamide | 3-Cyclopentylpropionic acid, Amine, Coupling agent |

| Ketone | Cyclopentyl thienyl ketone | Cyclopentanecarboxylic acid, Thiophene, Activating agent |

Stereoisomers and Diastereomers of 3-Cyclopentyl-2-methylpropanoic acid: Synthesis and Comparative Chemical Studies

The stereochemistry of 3-Cyclopentyl-2-methylpropanoic acid is a crucial aspect of its chemical identity. The molecule contains a chiral center at the C-2 position of the propanoic acid chain, giving rise to two enantiomers: this compound and (2S)-3-Cyclopentyl-2-methylpropanoic acid. Furthermore, the introduction of additional stereocenters, for example, on the cyclopentyl ring, would lead to the formation of diastereomers.

The synthesis of specific stereoisomers typically requires stereocontrolled synthetic methods. For instance, the synthesis of the (2S)-enantiomer would necessitate the use of a chiral auxiliary or a stereoselective catalyst to control the configuration of the C-2 stereocenter. Asymmetric synthesis strategies are employed to achieve high enantiomeric excess of the desired isomer.

While specific comparative chemical studies between the stereoisomers of 3-Cyclopentyl-2-methylpropanoic acid are not extensively detailed in the available literature, it is well-established that enantiomers can exhibit different chemical and physical properties in a chiral environment. For example, their reactivity with other chiral molecules can differ, leading to different reaction rates and product distributions. Spectroscopic techniques, such as chiral chromatography and NMR spectroscopy with chiral shift reagents, are essential tools for distinguishing and characterizing different stereoisomers.

The synthesis and characterization of diastereomers are also of significant interest. For molecules with multiple chiral centers, the relative stereochemistry can have a profound impact on their three-dimensional shape and, consequently, their chemical and biological properties. The synthesis of all possible diastereomers of a complex molecule, as demonstrated in the case of Alvimopan, allows for a thorough investigation of the structure-activity relationship. The characterization of these diastereomers typically involves a combination of spectroscopic methods (NMR, MS) and X-ray crystallography to determine the absolute and relative configurations of the stereocenters.

A comprehensive comparative study of the stereoisomers and diastereomers of 3-Cyclopentyl-2-methylpropanoic acid would involve the separate synthesis of each isomer and the subsequent evaluation of their chemical properties, such as pKa, reactivity in specific reactions, and spectroscopic characteristics. Such studies are fundamental to understanding how stereochemistry influences molecular behavior.

Table 3: Stereoisomers of 3-Cyclopentyl-2-methylpropanoic acid

| Isomer | Configuration at C-2 |

| This compound | R |

| (2S)-3-Cyclopentyl-2-methylpropanoic acid | S |

Future Directions and Emerging Research Avenues

Integration of (2R)-3-Cyclopentyl-2-methylpropanoic acid Synthesis into Continuous Flow Chemistry

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in chemical manufacturing, offering numerous advantages such as improved heat and mass transfer, enhanced safety, and greater consistency in product quality. For the synthesis of this compound, the integration of continuous flow chemistry could offer substantial benefits.

Future research in this area will likely focus on the development of robust and scalable flow reactor setups for one or more steps in the synthetic route to this compound. This could involve the design of microreactors or packed-bed reactors that facilitate key transformations, such as asymmetric hydrogenation or alkylation, in a continuous manner. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow system can lead to higher yields and selectivities.

Potential Research Objectives in Continuous Flow Synthesis:

| Research Objective | Potential Impact |

| Development of a multi-step continuous synthesis | Reduced manufacturing time and cost |

| Optimization of reaction conditions in flow | Increased yield and purity of the final product |

| Integration of in-line purification techniques | Streamlined downstream processing |

Sustainable Synthesis and Green Chemistry Principles in its Production

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize the environmental impact of chemical production. The application of these principles to the synthesis of this compound is a promising area for future research.

A key focus will be the replacement of hazardous reagents and solvents with more environmentally benign alternatives. For instance, research could explore the use of greener solvents derived from renewable resources or the implementation of solvent-free reaction conditions. Furthermore, developing synthetic routes with higher atom economy, which maximize the incorporation of starting materials into the final product, will be a critical goal. This could involve exploring catalytic cycles that minimize the generation of stoichiometric waste.

Key Green Chemistry Principles and Their Application:

| Green Chemistry Principle | Potential Application in Synthesis |

| Use of renewable feedstocks | Sourcing starting materials from bio-based sources |

| Atom Economy | Designing synthetic routes that generate minimal byproducts |

| Use of safer solvents and auxiliaries | Replacing traditional organic solvents with water or supercritical fluids |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones |

Development of Novel Catalytic Systems for Enantioselective Transformations Involving the Compound

The stereochemistry of this compound is crucial for its intended applications. Therefore, the development of highly efficient and enantioselective catalytic systems is of paramount importance. Future research will likely concentrate on the design and synthesis of new chiral catalysts that can facilitate the asymmetric synthesis of this compound with high enantiomeric excess.

This could involve the exploration of novel transition metal catalysts with chiral ligands for asymmetric hydrogenation or conjugate addition reactions. Organocatalysis, which utilizes small organic molecules as catalysts, presents another attractive avenue, potentially offering milder reaction conditions and avoiding the use of heavy metals. The development of biocatalytic methods, using enzymes to perform key stereoselective transformations, could also provide a highly efficient and environmentally friendly route to the desired enantiomer.

Emerging Catalytic Approaches:

| Catalytic Approach | Potential Advantages |

| Novel Chiral Transition Metal Catalysts | High turnover numbers and enantioselectivities |

| Organocatalysis | Metal-free, often milder reaction conditions |

| Biocatalysis (Enzymatic Synthesis) | High specificity and operation in aqueous media |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving stereochemical control in the preparation of (2R)-3-Cyclopentyl-2-methylpropanoic acid?

- Methodological Answer : Asymmetric synthesis techniques, such as chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., organocatalysts), are critical. Reaction conditions must be optimized to minimize racemization, including low temperatures and inert atmospheres. Intermediate purification via recrystallization or chiral chromatography can enhance enantiomeric excess (ee). For quality control, reference standards of related impurities (e.g., diastereomers) should be used, as seen in pharmacopeial impurity profiling protocols .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the cyclopentyl group (δ ~1.5–2.5 ppm for protons) and methyl branch (δ ~1.0–1.3 ppm). Use COSY or NOESY to confirm spatial proximity of stereogenic centers.

- IR Spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or HRMS, comparing with theoretical values.

Q. What chromatographic methods are suitable for assessing enantiomeric purity during synthesis?

- Methodological Answer : Chiral HPLC with columns like Chiralpak AD-H or OD-H, using mobile phases of hexane/isopropanol with trifluoroacetic acid (TFA) additives, can resolve enantiomers. Retention times should be compared against racemic mixtures or certified (2R)- and (2S)-standards. For validation, ensure resolution (Rs > 1.5) and reproducibility across batches. Pharmacopeial guidelines for related impurities emphasize such protocols .

Advanced Research Questions

Q. How can discrepancies in reaction yields for this compound synthesis be systematically investigated?

- Methodological Answer :

- Variable Screening : Use Design of Experiments (DoE) to test factors like catalyst loading, temperature, and solvent polarity.

- In-Situ Monitoring : Employ techniques like FT-IR or ReactIR to track intermediate formation and reaction progression.

- Contamination Checks : Analyze starting materials for trace impurities (e.g., cyclopentanol derivatives) via GC-MS.

Q. What strategies mitigate steric hindrance effects during derivatization or coupling reactions involving the cyclopentyl group?

- Methodological Answer :

- Protecting Groups : Temporarily mask the carboxylic acid (e.g., methyl ester formation) to reduce steric bulk during reactions .

- Bulky Catalysts : Use palladium complexes with large ligands (e.g., DavePhos) to facilitate cross-couplings.

- Computational Modeling : DFT calculations can predict transition states and optimize reaction pathways.

Q. How are degradation products of this compound identified under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-MS/MS Analysis : Identify degradation markers (e.g., decarboxylated or oxidized products) using high-resolution mass spectrometry.

- Stability-Indicating Methods : Develop HPLC protocols with baseline separation of degradation peaks, referencing pharmacopeial impurity standards .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on the optimal reaction solvent for this compound’s synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic (DMF, DMSO), non-polar (toluene), and ether-based solvents (THF) to assess yield and ee.

- Solvent-Free Approaches : Explore mechanochemical synthesis (ball milling) to eliminate solvent effects.

- Meta-Analysis : Compare literature protocols for overlooked variables (e.g., water content, stirring rate).

Analytical and Computational Tools

Q. What computational methods predict the compound’s reactivity in novel synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction mechanisms (e.g., nucleophilic acyl substitution).

- Molecular Dynamics (MD) : Simulate interactions between the cyclopentyl group and catalysts.

- Cheminformatics : Use tools like Schrödinger Suite or Gaussian to model transition states.

- Similar approaches are applied to amino acid derivatives in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.